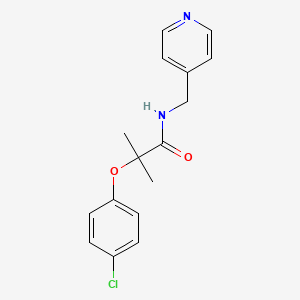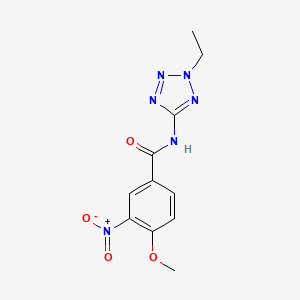
2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide, commonly known as milrinone, is a phosphodiesterase-3 inhibitor that is used in the treatment of heart failure. Milrinone was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.
作用機序
Milrinone works by inhibiting the breakdown of cAMP by phosphodiesterase-3 (PDE3), which leads to an increase in intracellular cAMP levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn leads to an increase in calcium ion influx into the cardiac myocytes. This increase in calcium ion influx leads to an increase in cardiac contractility and cardiac output.
Biochemical and Physiological Effects:
Milrinone has both biochemical and physiological effects on the body. Biochemically, milrinone increases intracellular cAMP levels and activates PKA, which leads to an increase in calcium ion influx into the cardiac myocytes. This increase in calcium ion influx leads to an increase in cardiac contractility and cardiac output. Physiologically, milrinone improves cardiac function by increasing cardiac output and reducing afterload. It also has vasodilatory effects, which can help to reduce afterload and improve cardiac function.
実験室実験の利点と制限
Milrinone has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and has a long shelf life. However, milrinone has several limitations for lab experiments. One limitation is that it can be difficult to work with due to its low solubility in water. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of milrinone. One direction is the development of new formulations of milrinone that improve its solubility and reduce its toxicity. Another direction is the study of milrinone in combination with other drugs for the treatment of heart failure and other conditions. The development of new analogs of milrinone with improved pharmacokinetic and pharmacodynamic properties is also an area of active research. Additionally, the study of milrinone in animal models of disease can provide valuable insights into its potential therapeutic applications.
合成法
Milrinone is synthesized by reacting 4-chlorophenol with 2-methyl-2-chloropropane in the presence of a base to form 2-(4-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with 4-pyridinemethanamine to form milrinone. The synthesis of milrinone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
Milrinone has been extensively studied for its potential therapeutic applications in the treatment of heart failure. It is a positive inotropic agent that increases cardiac output by increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP). Milrinone has also been shown to have vasodilatory effects, which can help to reduce afterload and improve cardiac function. In addition to its cardiovascular effects, milrinone has been studied for its potential use in the treatment of other conditions, such as pulmonary hypertension and sepsis.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,21-14-5-3-13(17)4-6-14)15(20)19-11-12-7-9-18-10-8-12/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOEGHFNKOMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)